

Bradykinin (1-3) peptide structure and sequence

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Compound of Interest

Compound Name: *Bradykinin (1-3)*

Cat. No.: *B550074*

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An In-depth Technical Guide to the **Bradykinin (1-3)** Peptide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bradykinin (BK) is a well-characterized nonapeptide involved in inflammation, vasodilation, and pain. Historically, its metabolic fragments were considered biologically inactive. However, recent research has overturned this dogma, revealing that smaller fragments, including **Bradykinin (1-3)**, possess significant and distinct biological activity. This document provides a comprehensive technical overview of the **Bradykinin (1-3)** peptide, detailing its structure, sequence, biological functions, and the experimental methodologies used for its characterization. A key finding is that **Bradykinin (1-3)** induces nitric oxide (NO) production and vasodilation through a mechanism independent of the classical B1 and B2 bradykinin receptors, suggesting a novel signaling pathway and opening new avenues for therapeutic research.

Bradykinin (1-3) Structure and Sequence

Bradykinin (1-3) is a tripeptide fragment derived from the N-terminus of the full-length Bradykinin peptide (Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[1] It is generated through proteolytic cleavage, potentially by enzymes such as prolyl endopeptidase.[2] The fundamental structural and chemical properties are summarized below.

Property	Value	Citation(s)
Amino Acid Sequence	Arg-Pro-Pro (RPP)	[2]
Molecular Formula	C ₁₆ H ₂₈ N ₆ O ₄	[3]
Molecular Weight	368.43 g/mol	[2][3]
CAS Number	23815-91-0	[2][3]
Alternate Names	N5-(Diaminomethylene)-L-ornithyl-L-prolyl-L-proline	[3]

Biological Activity and Signaling Pathways

Overview of Biological Activity

Contrary to the long-held belief that bradykinin fragments are inactive, **Bradykinin (1-3)** is now recognized as a biologically active peptide.[4] Its primary characterized effects are the stimulation of nitric oxide (NO) production in various cell types (including human, rat, and mouse) and the induction of vasodilation.[2][5] These cardiovascular effects are significant, but notably, the peptide appears to have a lower pro-inflammatory and nociceptive (pain-inducing) profile compared to full-length Bradykinin.[5]

Signaling Pathway of Full-Length Bradykinin (via B2 Receptor)

To understand the novelty of **Bradykinin (1-3)**'s mechanism, it is essential to first review the canonical signaling pathway for full-length Bradykinin. The majority of Bradykinin's physiological effects, particularly vasodilation, are mediated by the constitutively expressed G protein-coupled B2 receptor (B2R).[6][7]

The sequence of events is as follows:

- Bradykinin binds to the B2 receptor on endothelial cells.[5]
- This activates a G-protein, specifically Gαq.[5][8]
- Gαq activates Phospholipase C (PLC).[8]

- PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]
- IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8]
- The elevated Ca²⁺ levels, along with calmodulin, activate endothelial Nitric Oxide Synthase (eNOS).[8]
- eNOS produces Nitric Oxide (NO), which diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[6]

Figure 1: Canonical Bradykinin B2 Receptor Signaling Pathway.

Novel Signaling Pathway of Bradykinin (1-3)

Crucially, the biological effects of **Bradykinin (1-3)** are not blocked by antagonists for the B1 or B2 receptors. This strongly indicates that it operates through a different, novel mechanism.[2][5] While the precise receptor or binding partner for **Bradykinin (1-3)** has not yet been identified, the downstream consequence is the same as the canonical pathway: the production of NO.

The proposed pathway is:

- **Bradykinin (1-3)** interacts with an unknown receptor or membrane protein.
- This interaction initiates a signal transduction cascade.
- The cascade culminates in the activation of eNOS and the production of NO.
- NO leads to vasodilation.

Figure 2: Proposed B1/B2-Independent Signaling Pathway for **Bradykinin (1-3)**.

Quantitative Data

The biological effects of **Bradykinin (1-3)** are concentration-dependent.[2][5] While comprehensive EC₅₀ values are not yet widely published, studies have quantified its

vasorelaxant effects in comparison to other Bradykinin fragments.

Peptide Fragment	Concentration	Vasorelaxant Effect (% of Maximum)	Citation(s)
Bradykinin (1-3)	1 μ M	25.52 \pm 5.03	[2]
Bradykinin (1-5)	1 μ M	18.45 \pm 2.53	[2]
Bradykinin (1-7)	1 μ M	18.45 \pm 2.53 (value as per source)	[2]

Data derived from studies on rat aortic rings pre-contracted with phenylephrine.

Experimental Protocols

The characterization of **Bradykinin (1-3)** relies on established methodologies in pharmacology and physiology. Detailed protocols for the key experiments are provided below.

Quantification of Intracellular Nitric Oxide (NO) using DAF-FM Diacetate

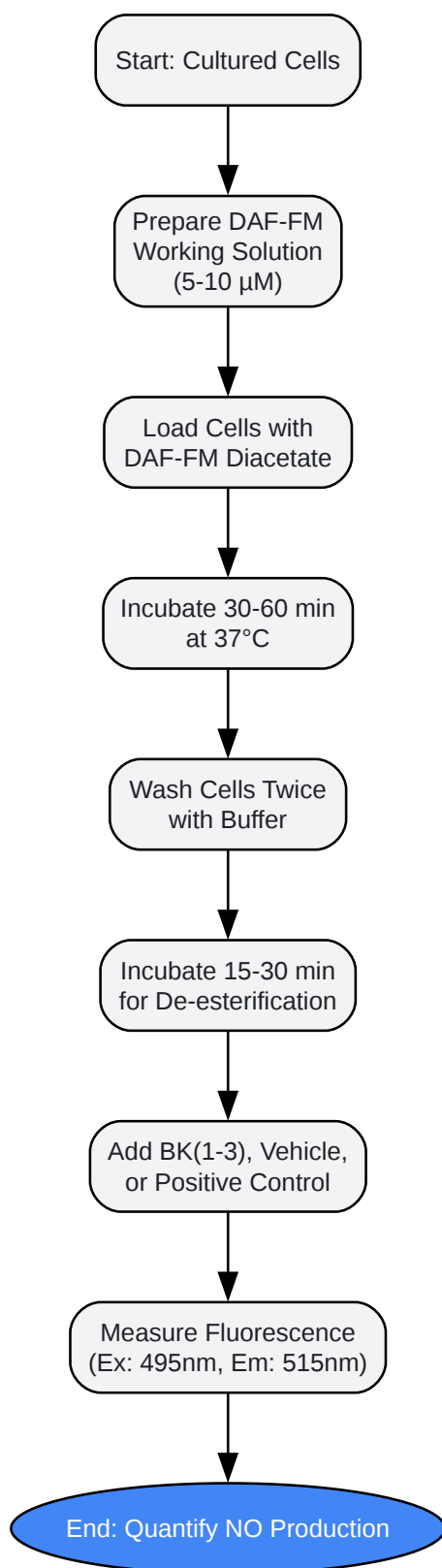
This protocol measures NO production within cultured cells by detecting the fluorescence of a specific probe.

Principle: Cell-permeable DAF-FM diacetate diffuses into cells, where intracellular esterases cleave it to the non-fluorescent DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative (DAF-FM-T), which can be quantified.

Methodology:

- **Cell Preparation:** Culture cells (e.g., endothelial cells, cardiomyocytes) to an appropriate confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).
- **Probe Preparation:** Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO. For each experiment, dilute this stock to a working concentration of 5-10 μ M in a suitable buffer (e.g., HBSS or serum-free media).

- **Cell Loading:** Remove the culture medium from the cells and wash once with the buffer. Add the DAF-FM diacetate working solution to the cells.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake and de-esterification.
- **Wash and Recovery:** Aspirate the loading solution and wash the cells twice with fresh buffer to remove any extracellular dye. Add fresh buffer or medium and incubate for an additional 15-30 minutes to ensure complete de-esterification.
- **Stimulation:** Add **Bradykinin (1-3)** peptide at the desired concentrations to the wells. Include a vehicle control (buffer only) and a positive control (e.g., full-length Bradykinin or an NO donor like SNP).
- **Fluorescence Measurement:** Immediately measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. The excitation maximum is ~495 nm and the emission maximum is ~515 nm.



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Figure 3: Experimental Workflow for Nitric Oxide Quantification.

Ex Vivo Vasorelaxation Assay using Aortic Rings

This protocol assesses the direct effect of a compound on vascular tone using isolated arterial segments.

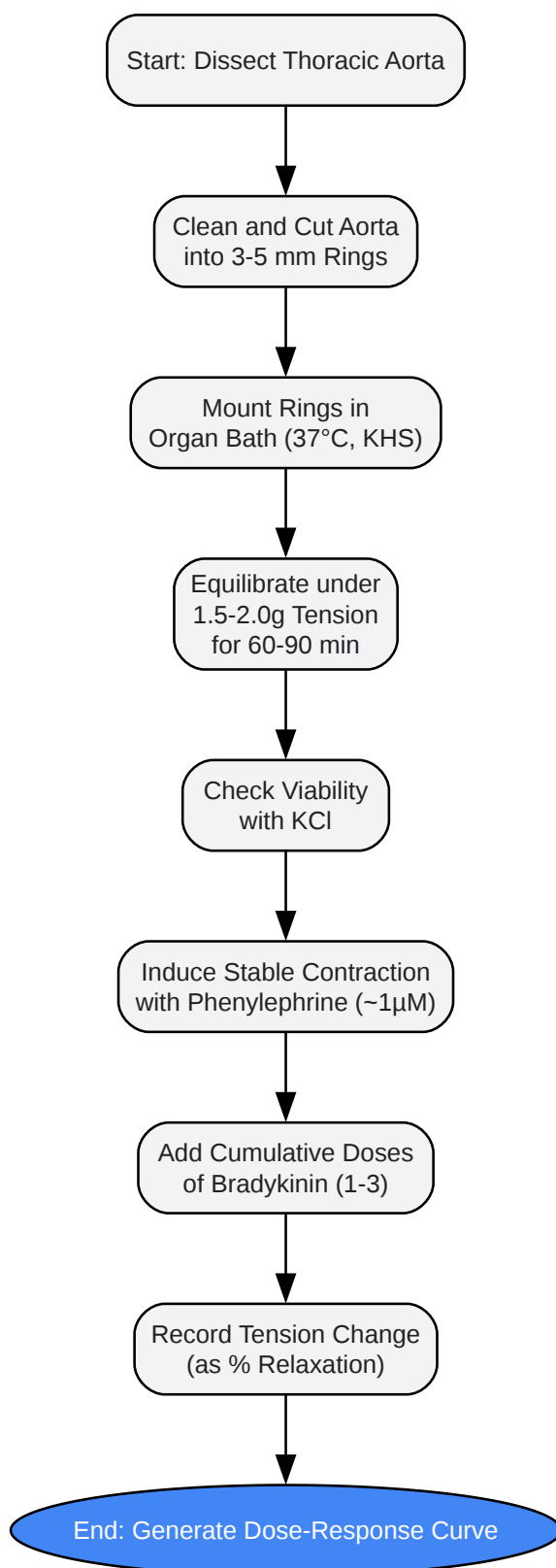
Principle: A segment of an artery (e.g., rat thoracic aorta) is suspended in an organ bath and its contractile tension is measured. After inducing a stable contraction with an agonist like phenylephrine, the test compound is added to measure its ability to induce relaxation (vasodilation).

Methodology:

- **Tissue Dissection:** Humanely euthanize a rat (e.g., Sprague-Dawley) and carefully dissect the thoracic aorta. Place it immediately into cold, oxygenated Krebs-Henseleit Solution (KHS).
- **Ring Preparation:** Under a dissecting microscope, remove excess connective and adipose tissue. Cut the aorta into rings of approximately 3-5 mm in length. For endothelium-dependent studies, ensure the inner endothelial layer is not damaged.
- **Mounting:** Mount each aortic ring between two L-shaped stainless steel hooks within a jacketed organ bath (10-20 mL capacity) filled with KHS maintained at 37°C and continuously bubbled with carbogen gas (95% O₂ / 5% CO₂).
- **Equilibration:** Connect the upper hook to an isometric force transducer. Apply a resting tension of ~1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.
- **Viability Check:** Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM). Wash out the KCl and allow the tension to return to baseline.
- **Pre-contraction:** Induce a stable, submaximal contraction using a vasoconstrictor agent, typically phenylephrine (PE, ~1 µM). Wait for the contraction to reach a stable plateau.
- **Cumulative Dosing:** Once the plateau is stable, add **Bradykinin (1-3)** to the bath in a cumulative manner (i.e., increasing concentrations without washing out between doses, e.g.,

from 1 nM to 10 μ M).

- **Data Recording:** Record the relaxation response at each concentration as a percentage of the pre-contraction induced by phenylephrine.



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Figure 4: Experimental Workflow for Aortic Ring Vasorelaxation Assay.

In Vivo Blood Pressure Measurement in Rats

This protocol measures the systemic effect of a compound on blood pressure in a living animal.

Principle: The peptide is administered to a conscious or anesthetized rat, and changes in arterial blood pressure are monitored over time using either an invasive (direct) or non-invasive (indirect) method.

Methodology (Invasive):

- **Animal Preparation:** Anesthetize a rat (e.g., with urethane/ketamine). Place the animal on a surgical table to maintain body temperature.
- **Surgical Cannulation:** Surgically expose the carotid or femoral artery. Insert a fluid-filled catheter connected to a pressure transducer into the artery. A separate catheter can be placed in the jugular or femoral vein for intravenous drug administration.
- **Stabilization:** Allow the animal's blood pressure to stabilize after the surgical procedure.
- **Baseline Measurement:** Record the baseline systolic, diastolic, and mean arterial pressure (MAP) and heart rate for a sufficient period.
- **Peptide Administration:** Administer a bolus injection of **Bradykinin (1-3)** or a vehicle control through the venous catheter.
- **Continuous Recording:** Continuously record the hemodynamic parameters using a data acquisition system to observe the magnitude and duration of any hypotensive effect.

Conclusion and Future Directions

The tripeptide **Bradykinin (1-3)** is an active component of the kallikrein-kinin system with distinct biological functions. Its ability to induce vasodilation and nitric oxide production via a pathway independent of the classical B1 and B2 receptors represents a significant shift in understanding kinin biology. This novel mechanism suggests that **Bradykinin (1-3)** and its signaling pathway could be a target for the development of new cardiovascular therapeutics. Future research should focus on identifying the specific receptor or binding partner for **Bradykinin (1-3)**, fully elucidating its intracellular signaling cascade, and exploring its

therapeutic potential in conditions such as hypertension and ischemic diseases, where its vasodilatory properties could be beneficial without the potent pro-inflammatory effects of full-length Bradykinin.

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